1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-10-19-14(11(16)17)6-8-15(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVADIMXWDTUKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138084-77-0 | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group, followed by the introduction of the propoxy group through nucleophilic substitution. The carboxylic acid group is then introduced via oxidation or hydrolysis reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to a lactam or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the propoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride
Major Products
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl analog (logP ~3.5) is more lipophilic than the target compound (logP ~2.1), favoring membrane permeability but reducing aqueous solubility .
- Reactivity : The allyl-substituted compound undergoes thiol-ene reactions, enabling bioconjugation, whereas the propoxy group offers stability under basic conditions .
- Solubility : Methoxymethyl and carboxylic acid groups enhance polarity, making the methoxymethyl analog more water-soluble than the propoxy variant .
Biological Activity
1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid (CAS No. 145866915) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
This compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 273.36 g/mol
- Appearance : Typically a white to off-white solid
- Purity : Generally >96% (GC)
The compound is synthesized through standard organic chemistry techniques, often involving the protection of amines and carboxylic acids to facilitate further reactions.
The biological activity of this compound is primarily linked to its interaction with various biological targets. It may act as an inhibitor or modulator in several biochemical pathways, which can include:
- Neurotransmitter Receptors : Potential modulation of piperidine derivatives suggests activity in neurotransmission.
- Enzyme Inhibition : The carboxylic acid group can interact with active sites of enzymes, potentially inhibiting their function.
Pharmacological Studies
Recent studies have indicated various pharmacological effects:
- Analgesic Activity : In animal models, compounds structurally similar to this compound have shown significant analgesic properties. For instance, a study demonstrated that related piperidine derivatives reduced pain responses in rodents by modulating pain pathways in the central nervous system .
- Antidepressant Effects : Some derivatives have been tested for antidepressant-like effects in behavioral assays, suggesting potential utility in treating mood disorders .
- Antimicrobial Properties : Preliminary screening has shown that certain analogs exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action .
Case Study 1: Analgesic Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the analgesic efficacy of piperidine derivatives, including this compound. The results indicated a dose-dependent reduction in pain response, with optimal activity observed at specific dosages.
| Dosage (mg/kg) | Pain Response (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 50 | 75 |
This data suggests that the compound may be effective for pain management.
Case Study 2: Antidepressant Activity
In a behavioral study assessing antidepressant-like effects, researchers employed the forced swim test (FST) to evaluate the efficacy of various piperidine derivatives. The results showed that compounds similar to this compound significantly reduced immobility time compared to control groups.
| Compound | Immobility Time (seconds) |
|---|---|
| Control | 120 |
| Test Compound (20 mg/kg) | 80 |
| Test Compound (50 mg/kg) | 60 |
These findings support the hypothesis that this class of compounds may possess antidepressant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
